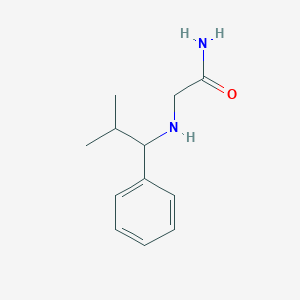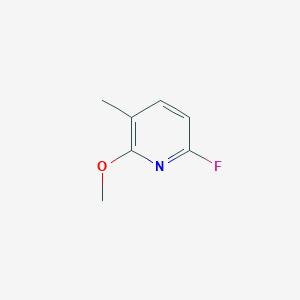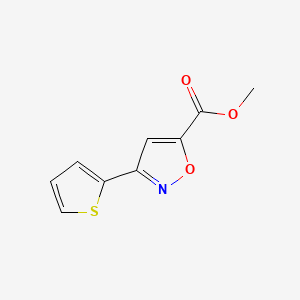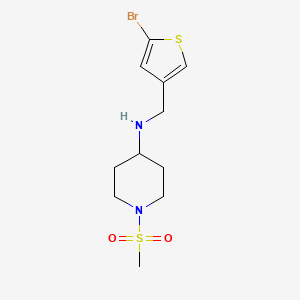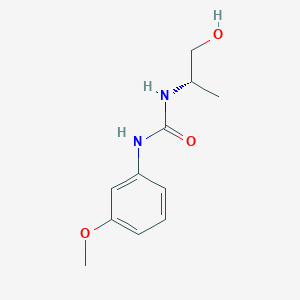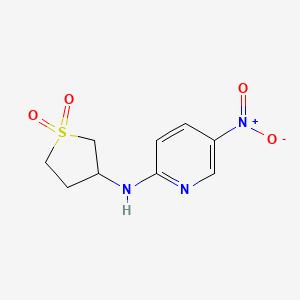
3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains a tetrahydrothiophene ring with a nitropyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 5-nitropyridine-2-amine with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrazine hydrate or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-((5-aminopyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as photoelectric materials and catalysts
Mechanism of Action
The mechanism of action of 3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- 5-Nitropyridin-2-ylazo derivatives
Uniqueness
3-((5-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Properties
Molecular Formula |
C9H11N3O4S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O4S/c13-12(14)8-1-2-9(10-5-8)11-7-3-4-17(15,16)6-7/h1-2,5,7H,3-4,6H2,(H,10,11) |
InChI Key |
KASCYTALVNMDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


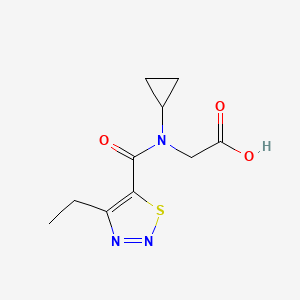
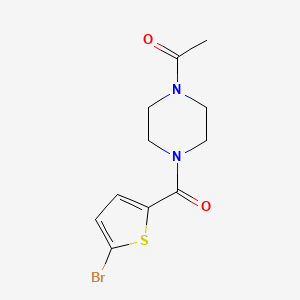

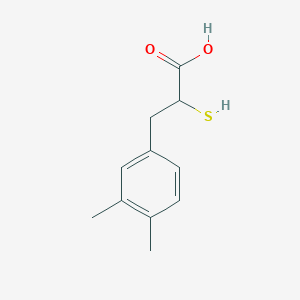

![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)


